molecular formula C11H16BNO3 B130366 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol CAS No. 1054483-78-1

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol

Cat. No. B130366
M. Wt: 221.06 g/mol
InChI Key: WAUWXCUPDOXYKS-UHFFFAOYSA-N
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Description

The compound "5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol" is a boron-containing heterocycle that is of interest due to its potential applications in organic synthesis and medicinal chemistry. While the specific compound is not directly studied in the provided papers, related compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group have been synthesized and characterized, indicating the relevance of this moiety in the design of new chemical entities.

Synthesis Analysis

The synthesis of related compounds typically involves nucleophilic substitution reactions and Suzuki coupling, which are common methods for constructing boron-containing heterocycles . These methods allow for the introduction of the dioxaborolane ring into various aromatic systems, which is a key step in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to "5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol" has been determined using techniques such as X-ray diffraction and confirmed by density functional theory (DFT) calculations . These studies provide detailed information on the geometric parameters of the molecules, which are crucial for understanding their reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of the dioxaborolane ring is influenced by its orientation with respect to the rest of the molecule, as well as the electronic properties of the boron atom. For instance, differences in the HOMO and LUMO distributions can explain the observed differences in chemical reactivity between regioisomers of pyridin-2-ylboron derivatives . This suggests that "5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol" would also exhibit unique reactivity patterns that could be exploited in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of boron-containing heterocycles are influenced by the presence of the dioxaborolane ring. The vibrational spectral studies, including infrared spectroscopy, provide insights into the characteristic absorption bands, which are indicative of the functional groups present in the molecule . Additionally, the electronic properties, such as the energy of the frontier molecular orbitals (FMO), can be analyzed through DFT calculations to predict the stability and reactivity of the compound .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol and related compounds have been synthesized through multi-step substitution reactions. These compounds, including boric acid ester intermediates with benzene rings, are characterized by techniques like FTIR, NMR spectroscopy, and mass spectrometry (Huang et al., 2021).

  • Crystal Structure Analysis : The crystal structures of these compounds are examined using X-ray diffraction. Density functional theory (DFT) calculations are used to validate the molecular structures, revealing consistency with the crystal structures determined by X-ray diffraction (Huang et al., 2021).

  • Molecular Electrostatic Potential Analysis : The molecular electrostatic potential and frontier molecular orbitals of these compounds are investigated, uncovering some of their physicochemical properties (Huang et al., 2021).

Chemical Reactivity and Structural Differences

  • Reactivity and Stability Analysis : Studies on pyridin-2-ylboron derivatives, including similar compounds, show structural differences affecting their reactivity and stability. Ab initio calculations based on the known crystal structures reveal different distributions in the HOMO and LUMO, corresponding to observed chemical reactivity differences (Sopková-de Oliveira Santos et al., 2003).

Applications in Organic Chemistry

  • Pd-Catalyzed Borylation : The compounds are used in palladium-catalyzed borylation of arylbromides, demonstrating effectiveness in synthesizing arenes with sulfonyl groups (Takagi & Yamakawa, 2013).

  • Suzuki Coupling Methodology : A general procedure has been developed for introducing aryl and vinyl substituents in positions of 8-hydroxyquinoline using Suzuki cross-coupling reaction with derivatives of 5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)quinolin-8-ol (Babudri et al., 2006).

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(14)13-7-8/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUWXCUPDOXYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590387
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol

CAS RN

1054483-78-1
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JW Lim, SK Kim, SY Choi, DH Kim, CG Gadhe… - European Journal of …, 2018 - Elsevier
SH2 domain-containing inositol 5′-phosphatase 2 (SHIP2) is a lipid phosphatase that produce phosphatidylinositol 3,4-bisphosphate (PI(3,4)P 2 ) from phosphatidylinositol 3,4,5-…
Number of citations: 14 www.sciencedirect.com
K Watanabe, T Mino, T Abe, T Kogure… - The Journal of Organic …, 2014 - ACS Publications
Allylic arylation of cinnamyloxyphenylboronic acid pinacol esters 3, which have arylboronic acid moiety and allylic ether moiety, using a hydrazone 1d–Pd(OAc) 2 system proceeded …
Number of citations: 25 pubs.acs.org

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